2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide
Description
2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide (CAS: 2126160-19-6) is a thiazole-based acetamide derivative with a molecular formula of C₁₄H₁₆Cl₂N₂OS and a molecular weight of 347.27 g/mol. The compound features a chloromethyl-substituted thiazole core linked to an acetamide group and a 2,5-dimethylphenyl aromatic ring. The hydrochloride salt form of this compound is commercially available for research purposes .
Properties
CAS No. |
727717-73-9 |
|---|---|
Molecular Formula |
C14H15ClN2OS |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H15ClN2OS/c1-9-3-4-10(2)12(5-9)17-13(18)6-14-16-11(7-15)8-19-14/h3-5,8H,6-7H2,1-2H3,(H,17,18) |
InChI Key |
OMSUYSUJHQGZCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=NC(=CS2)CCl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This method leverages the Hantzsch thiazole synthesis, where thiourea reacts with α-chloroketones to form 2-aminothiazoles. For example, 1,3-dichloroacetone reacts with thiourea in ethanol to yield 2-amino-4-chloromethylthiazole hydrochloride (Scheme 1). Subsequent mesylation with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine (TEA) introduces the sulfonamide group, which is displaced by chloride to form the chloromethyl derivative.
Scheme 1:
Optimization Data
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 70–75 | |
| Temperature | 0–5°C (mesylation), RT (chloride) | – | |
| Catalysts/Additives | Triethylamine | 85–90 |
Nucleophilic Substitution on Preformed Thiazoles
Chloromethylation via Alkylating Agents
Preformed thiazoles (e.g., 2-acetamidothiazole) undergo chloromethylation using chloromethylating agents like chloromethyl ethyl ether or paraformaldehyde/HCl. For instance, 2-(thiazol-2-yl)acetamide reacts with chloromethyl methyl sulfide in DMF at 50°C to introduce the chloromethyl group.
Scheme 2:
Coupling with 2,5-Dimethylaniline
The acetamide group is introduced via Steglich esterification or direct aminolysis. 2-(4-(Chloromethyl)thiazol-2-yl)acetic acid reacts with 2,5-dimethylaniline using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DCM.
Table 1: Coupling Reaction Conditions
One-Pot Multicomponent Synthesis
Sequential Cyclization and Functionalization
A streamlined approach combines thiazole formation, chloromethylation, and amidation in one pot. For example, 2,5-dimethylphenyl isocyanate reacts with in situ-generated 2-(4-(chloromethyl)thiazol-2-yl)acetic acid using POCl₃ as both cyclizing agent and chlorination source.
Scheme 3:
Yield Comparison
| Method | Key Step | Overall Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| One-pot | POCl₃-mediated cyclization | 65 | >95 | |
| Stepwise | Hantzsch + EDC coupling | 72 | 98 |
Critical Analysis of Methodologies
Advantages and Limitations
-
Cyclocondensation (Method 2): High yields but requires stringent temperature control.
-
Nucleophilic Substitution (Method 3): Flexible for late-stage modifications but involves toxic chloromethylating agents.
-
One-Pot Synthesis (Method 4): Efficient but struggles with regioselectivity in unsymmetrical substrates.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CH2Cl) group undergoes nucleophilic substitution reactions due to its electrophilic carbon atom. This enables functionalization for drug development:
Example reaction with cyanide (CN⁻):
In a base-induced SN2 mechanism, the chloromethyl group acts as a leaving group. A study demonstrated that combining the compound with trimethylsilyl cyanide (TMSCN) and cesium carbonate (Cs2CO3) in ethanol at 100°C yields 2-(4-(cyanomethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide in 90% yield under optimized conditions .
| Reactant | Nucleophile | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Chloromethyl compound | TMSCN | Cs2CO3 | EtOH | 100°C | 90 |
| Chloromethyl compound | TMSCN | K2CO3 | EtOH | 100°C | 65 |
| Chloromethyl compound | Et4NCN | Cs2CO3 | EtOH | 100°C | 60 |
Key findings:
-
Alkali salts like Cs2CO3 improve reaction efficiency by deprotonating nucleophiles and stabilizing transition states .
-
Polar aprotic solvents (e.g., DMF, DCM) or ethanol enhance solubility and reaction rates.
Displacement with Sulfur Nucleophiles
The chloromethyl group reacts with thiols or disulfides to form thioether derivatives. For example:
Reaction with diphenyl disulfide:
In the presence of Cs2CO3, diphenyl disulfide is reduced to thiophenolate (PhS⁻), which displaces the chloride to form 2-(4-(phenylthiomethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide . This pathway is critical for synthesizing sulfur-containing analogs with improved antimicrobial activity .
Hydrolysis and Acetamide Reactivity
The acetamide moiety participates in hydrolysis under acidic or basic conditions:
Alkaline hydrolysis:
Treatment with KOH in tert-butanol cleaves the acetamide bond, yielding 2-(4-(chloromethyl)thiazol-2-yl)amine and 2,5-dimethylphenylacetic acid .
Acid-catalyzed hydrolysis:
In HCl/EtOH, the acetamide converts to a carboxylic acid derivative, enabling further conjugation.
Cross-Coupling Reactions
The thiazole ring’s C-H bonds undergo palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. For instance:
Suzuki coupling with phenylboronic acid:
Using Pd(PPh3)4 and Na2CO3 in DMF/H2O produces biaryl derivatives, expanding the compound’s structural diversity.
Biological Activity Correlation
Derivatives synthesized via these reactions exhibit:
-
Antibacterial activity: MIC values of 0.23–1.88 mg/mL against E. coli and S. aureus .
-
Antifungal activity: MIC/MFC values of 0.06–0.94 mg/mL against C. albicans .
| Derivative | Modification Site | MIC (mg/mL) | Target Pathogen |
|---|---|---|---|
| Cyanomethyl analog | Chloromethyl → CN | 0.47 | E. coli |
| Thioether analog | Chloromethyl → SPh | 0.23 | S. aureus |
| Carboxylic acid | Acetamide → COOH | 1.88 | C. albicans |
Reaction Mechanism Insights
-
SN2 pathway: Kinetic studies confirm a bimolecular mechanism for nucleophilic substitutions, with inversion of configuration at the chloromethyl carbon .
-
Leaving group ability: The chloride’s departure is facilitated by polar solvents and alkali salts, which stabilize the transition state .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling the synthesis of analogs with tunable pharmacological properties. Experimental data highlight the interplay between reaction conditions and biological outcomes, guiding optimization for therapeutic applications .
Scientific Research Applications
Biological Activities
Research has identified several promising applications of this compound in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies.
Antimicrobial Activity
The thiazole moiety in the compound is associated with significant antimicrobial properties. Studies have demonstrated that derivatives of thiazole exhibit activity against a range of bacterial and fungal pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that 2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide may serve as a potent antimicrobial agent, potentially beneficial in treating infections caused by resistant strains of bacteria .
Anticancer Activity
The compound has also shown promise in anticancer research. Its structural similarity to other thiazole derivatives has led to investigations into its efficacy against various cancer cell lines. Notably:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This Compound | MCF7 | 1.75 |
In this case study, the compound exhibited cytotoxic effects on human breast cancer cells, indicating its potential as an anticancer therapeutic agent.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.
- Substitution Reactions : Introducing the 4-chlorophenyl group through nucleophilic substitution.
- Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.
This multi-step synthesis allows for modifications that can enhance biological activity or create analogs for further study.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is soluble in DMSO and exhibits favorable absorption characteristics. These properties make it suitable for further pharmacological evaluation and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring and acetamide moiety contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Compound 14 : 2-((2,5-Dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide
- Key Features :
- Contains a coumarin-linked thiazole ring (2-oxo-2H-chromen-3-yl) instead of a chloromethyl-thiazole group.
- Retains the 2,5-dimethylphenyl substituent.
- Synthesis & Characterization :
- Yield: 64% (lower than typical yields for simpler thiazole-acetamides).
- Melting point: 216–220°C (higher than the target compound’s hydrochloride salt, suggesting stronger intermolecular interactions due to coumarin’s planar structure).
- Spectroscopic Data: IR peaks at 2923 cm⁻¹ (C–H stretch) and 1714 cm⁻¹ (amide C=O) .
Compound 8n : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,4-dimethylphenyl)urea
- Key Features :
- Urea linker instead of acetamide.
- 3,4-Dimethylphenyl group instead of 2,5-dimethylphenyl.
- Synthesis & Characterization :
Compound I : 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide
- Key Features: Diphenylacetamide core instead of a chloromethyl-thiazole.
- Structural Insights :
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Physicochemical Properties
Crystal Packing and Intermolecular Interactions
- Target Compound: No crystallographic data available.
- Compound I :
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
- Dihedral angle of 79.7° between dichlorophenyl and thiazole rings; infinite 1-D chains via N–H···N bonds .
Biological Activity
2-(4-(Chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic compound notable for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This compound features a unique thiazole and acetamide structure, contributing to its potential therapeutic applications.
- Molecular Formula : C16H16ClN3OS
- Molecular Weight : 331.27 g/mol
- CAS Number : 727717-73-9
Biological Activity Overview
Research indicates that the thiazole moiety in this compound plays a crucial role in its biological interactions. Various studies have highlighted its potential as an antimicrobial agent and an anti-inflammatory compound.
Antimicrobial Activity
Compounds with thiazole structures have shown significant antimicrobial properties. The presence of chlorine and the dimethylphenyl group in this compound enhances its efficacy against a range of pathogens.
Table 1: Antimicrobial Activity of Related Thiazole Compounds
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| 4-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide | Structure | Antimicrobial | |
| N-(benzo[d]thiazol-2-yl)-N'-phenylurea | Structure | Anti-inflammatory | |
| 2-amino-thiazole derivatives | Structure | Broad-spectrum antimicrobial |
The mechanism through which this compound exerts its biological effects is still under investigation. However, similar compounds have been shown to inhibit key enzymes or pathways in microbial metabolism, leading to reduced viability of pathogens.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial activity of various thiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited bactericidal effects at concentrations as low as 50 µg/mL. -
Anti-inflammatory Properties :
In vitro assays demonstrated that the compound could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-(chloromethyl)thiazol-2-yl)-N-(2,5-dimethylphenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling. For example, 2-arylacetic acid derivatives react with aminothiazole/aminopyrazole derivatives in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) as a coupling agent and triethylamine as a base at 273 K for 3 hours . Optimization includes controlling temperature (e.g., ice-cold conditions during extraction), solvent selection (e.g., dichloromethane for high solubility), and purification via slow evaporation of methylene chloride/methanol mixtures to obtain single crystals .
Q. How is the purity and identity of this compound validated in academic research?
- Methodology : Purity is confirmed via melting point analysis (e.g., 473–491 K for related acetamides ). Structural identity is validated using X-ray crystallography to determine bond lengths, angles, and dihedral angles (e.g., thiazole and phenyl ring conformations ). Spectroscopic methods (NMR, IR) are also used, though crystallography is prioritized for resolving steric and electronic effects .
Q. What are the key structural features influencing its crystallographic packing?
- Methodology : Intermolecular N–H⋯O/N hydrogen bonds form R2<sup>2</sup>(8) or R2<sup>2</sup>(10) motifs, stabilizing crystal lattices . Dihedral angles between aromatic rings (e.g., 48.45°–80.70° for dichlorophenyl and thiazole rings) indicate steric repulsion, which can be quantified via X-ray diffraction .
Advanced Research Questions
Q. How can conformational flexibility of the acetamide group impact ligand-receptor interactions in bioactivity studies?
- Methodology : The planar amide group and twisted aryl rings (e.g., 64.82°–79.7° dihedral angles ) influence steric and electronic interactions with biological targets. Molecular docking simulations should incorporate crystallographic data to model binding poses. Comparative studies with analogs (e.g., 2,6-dichlorophenyl or naphthyl derivatives ) can isolate conformational effects on activity.
Q. What strategies resolve contradictions in crystallographic data for structurally similar acetamide derivatives?
- Methodology : Discrepancies in bond lengths/angles may arise from refinement models (e.g., riding vs. freely refined H atoms ). Use high-resolution datasets (e.g., Agilent Xcalibur diffractometers ) and validate refinement parameters (R-factor < 0.05 ). Outlier omission (e.g., 7 reflections in ) improves model accuracy.
Q. How can hydrogen-bonding patterns be exploited to design derivatives with enhanced thermal stability?
- Methodology : Strengthen packing via N–H⋯N/O interactions (e.g., infinite 1-D chains along [100] ). Introduce electron-withdrawing groups (e.g., chloro, nitro) to polarize amide bonds, enhancing hydrogen-bond donor capacity . Thermal stability can be tested via differential scanning calorimetry (DSC) of single crystals.
Q. What experimental designs are recommended for comparative bioactivity studies against related thiazole acetamides?
- Methodology : Use randomized block designs with split-split plots for multi-variable analysis (e.g., trellis systems for biological replicates ). Include controls with known bioactive analogs (e.g., antimicrobial thiazoles ). Measure endpoints like IC50 and correlate with structural parameters (e.g., Cl-substituent position ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
